Phenyl formate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-6-9-7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOWCLRLLWTHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171898 | |

| Record name | Phenyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864-94-4 | |

| Record name | Phenyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001864944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4EL38P3VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenyl Formate from Phenol and Formic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of phenyl formate from the direct esterification of phenol and formic acid. This compound is a valuable reagent in organic synthesis, serving as a formylating agent and a carbon monoxide surrogate.[1] This document details various synthetic methodologies, including classical acid catalysis and enzymatic approaches, with a focus on providing actionable experimental protocols. Quantitative data from cited literature is summarized for comparative analysis. The underlying reaction mechanisms and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the synthesis process. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (C₇H₆O₂) is an aromatic ester that serves as a crucial intermediate and reagent in a variety of chemical transformations.[2] It is most notably utilized for the formylation of amines and as a convenient, less hazardous source of carbon monoxide in palladium-catalyzed carbonylation reactions.[1] The synthesis of this compound is primarily achieved through the esterification of phenol with formic acid, a reaction that can be facilitated by various catalytic systems.[3] This guide explores the prevalent methods for this synthesis, offering detailed insights into the reaction conditions, catalytic activity, and product yields.

Synthetic Methodologies

The synthesis of this compound from phenol and formic acid can be accomplished through several pathways, with the choice of method often depending on the desired scale, purity requirements, and environmental considerations. The most common approaches are direct acid-catalyzed esterification and enzymatic synthesis.

Acid-Catalyzed Esterification

The direct esterification of phenol with formic acid is a classic and widely used method.[3] This equilibrium-driven reaction, a type of Fischer-Speier esterification, typically requires an acid catalyst and often the removal of water to drive the reaction towards the product side.[4]

A prevalent and high-yielding method employs p-toluenesulfonic acid as the catalyst in a suitable solvent like toluene.[1][5] The use of an apparatus for azeotropic removal of water is common to maximize the yield.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound using p-toluenesulfonic acid is as follows:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus connected to a reflux condenser, add phenol (18.8 g, 0.2 mol), formic acid (11.04 g, 0.24 mol), p-toluenesulfonic acid (3.8 g, 0.02 mol), and toluene (200 mL).[5]

-

Reaction: The reaction mixture is heated to 105 °C and refluxed for approximately 4 hours, with the continuous removal of water via the Dean-Stark trap.[5]

-

Workup and Purification: After the reaction is complete, the mixture is cooled to 40 °C. The crude product is then purified by distillation, collecting the fraction at 171-173 °C to yield colorless this compound.[5]

Quantitative Data:

| Catalyst | Reactant Ratio (Phenol:Formic Acid:Catalyst) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| p-TsOH | 1 : 1.2 : 0.1 | Toluene | 105 | 4 | 98.4 | 99.2 (GC) | [5] |

An alternative acid-catalyzed method utilizes a combination of phosphorus oxychloride (POCl₃) and aluminum chloride (AlCl₃).[6]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine formic acid (150 g), phenol (119 g), phosphorus oxychloride (153 g), and aluminum chloride (4 g).[6]

-

Reaction: The mixture is stirred at room temperature for 1 hour, followed by heating to 70-80 °C for 4 hours.[6]

-

Workup and Purification: Specific details on the workup and purification for this method are not extensively reported in the readily available literature, but would likely involve quenching the reaction, followed by extraction and distillation.

Quantitative Data:

| Catalyst | Reactant Quantities | Temperature (°C) | Time (h) | Yield (%) | Reference |

| POCl₃/AlCl₃ | 150g Formic Acid, 119g Phenol, 153g POCl₃, 4g AlCl₃ | 70-80 | 4 | Not explicitly stated | [6] |

The use of a mixture of formic acid and acetic anhydride can also facilitate the formation of this compound.[2] This method generates a mixed anhydride in situ, which is a more reactive acylating agent. The reaction can proceed at room temperature and the formation of acetate byproducts can be minimized by conducting the reaction in a solvent such as benzene or carbon tetrachloride.[2]

Enzymatic Synthesis

The enzymatic synthesis of formate esters, including this compound, presents a greener alternative to traditional chemical methods. Lipases, particularly immobilized forms like Novozym 435, are effective catalysts for the esterification of formic acid with alcohols.[3] While specific studies on the enzymatic synthesis of this compound are less common, the general principles and conditions for other formate esters can be extrapolated.

General Reaction Conditions for Enzymatic Formate Ester Synthesis:

-

Enzyme: Immobilized lipase (e.g., Novozym 435)[3]

-

Reactants: Formic acid and the corresponding alcohol (in this case, phenol)[3]

-

Solvent: Organic solvents like 1,2-dichloroethane or toluene have been shown to be effective.[7]

-

Temperature: Typically in the range of 40-50 °C.[7]

-

Molar Ratio: An excess of the alcohol is often used to drive the equilibrium towards the product.[3]

Reaction Mechanisms and Workflows

Acid-Catalyzed Esterification Mechanism (Fischer Esterification)

The acid-catalyzed esterification of phenol with formic acid follows the general mechanism of Fischer esterification.[4][8][9][10]

Caption: Acid-catalyzed esterification mechanism.

Experimental Workflow for this compound Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of this compound using an acid catalyst.

Caption: General experimental workflow.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The ¹³C NMR spectrum of this compound shows distinct signals for the carbonyl carbon and the aromatic carbons. In a solvent system of acetaldehyde/acetone at -117 °C, the E and Z conformers can be distinguished, with the major Z isomer showing signals at approximately 129.43 ppm (meta), 127.04 ppm (para), and the E isomer at 129.75 ppm (meta) and 127.61 ppm (para).

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1740-1760 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 122.

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent with several important applications:

-

Formylating Agent: It is widely used for the formylation of amines to produce formamides, which are common structural motifs in pharmaceuticals and other bioactive molecules.[1]

-

Carbon Monoxide Surrogate: In palladium-catalyzed carbonylation reactions, this compound serves as a convenient and safer alternative to gaseous carbon monoxide for the synthesis of various carbonyl compounds, including esters and amides.[1] This is particularly advantageous in a laboratory setting as it avoids the need for high-pressure equipment.[1]

-

Intermediate in Pharmaceutical Synthesis: The formyl group introduced by this compound can be a key functional handle for further molecular elaborations in the synthesis of complex drug molecules.

Conclusion

The synthesis of this compound from phenol and formic acid is a well-established and efficient process. The choice of catalyst and reaction conditions allows for the optimization of yield and purity. The direct acid-catalyzed esterification using p-toluenesulfonic acid remains a highly effective and commonly employed method. The development of enzymatic and solid acid catalyst-based approaches offers promising avenues for more environmentally benign and sustainable production. This guide provides the necessary technical details for researchers and professionals to successfully synthesize and utilize this important chemical intermediate.

References

- 1. Buy this compound | 1864-94-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1864-94-4 | Benchchem [benchchem.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CN101768754A - Method for electrically synthesizing this compound in one step with benzene and formic acid as raw materials - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Phenyl formate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl formate (C₇H₆O₂), the ester of phenol and formic acid, is a versatile organic compound with significant applications in chemical synthesis and research.[1][2] This colorless to pale yellow liquid is recognized for its role as a stable and convenient carbon monoxide (CO) surrogate in various transition metal-catalyzed reactions, offering a safer alternative to gaseous CO.[3][4] Furthermore, it serves as an effective formylating agent for amines.[2][5] This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of this compound, including detailed experimental protocols and mechanistic pathways to support its application in research and development.

Chemical Structure and Properties

This compound is an aromatic ester characterized by a formate group attached to a phenyl ring.[2] Its structure combines the features of a reactive ester with the aromaticity of the benzene ring, influencing its chemical behavior and physical properties.

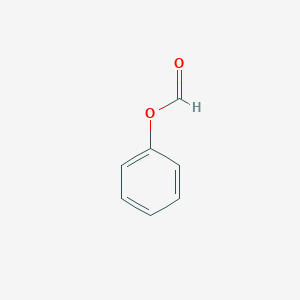

Visualization of Chemical Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₂ | [1][6][7] |

| Molecular Weight | 122.12 g/mol | [1][7][8] |

| Appearance | Colorless to pale yellow liquid | [1][9] |

| Odor | Sweet, fruity, floral, phenolic | [1][8] |

| Melting Point | 33-37 °C (solvent: ethanol) | [10][11] |

| Boiling Point | 165.2 °C at 760 mmHg; 62 °C at 1 mmHg | [10][11] |

| Density | 1.120 g/mL at 20 °C | [7][9][10] |

| Refractive Index | n20/D 1.511 | [10][11] |

| Flash Point | 52.6 - 71 °C | [10][11] |

| Solubility | Immiscible with water; soluble in alcohol, ether, benzene, and oils.[9][10] In ethanol: 1072.45 g/L; In methanol: 1104.95 g/L; In isopropanol: 611.03 g/L; In water: 1.65 g/L. | [8] |

| Vapor Pressure | 2.49 mmHg at 25 °C | [11] |

| LogP | 1.26 - 1.85770 | [11][12] |

| CAS Number | 1864-94-4 | [1][6] |

Spectral Data

Spectroscopic data are crucial for the identification and structural elucidation of this compound.

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR | A singlet at 6.6 ppm and a complex multiplet centered at 7.2 ppm downfield from tetramethylsilane. | [13] |

| ¹³C NMR | At -117°C, separate signals for E and Z conformations are observed. For the meta carbons, peaks are at 129.75 (E) and 129.43 (Z) ppm. For the para carbon, peaks are at 127.61 (E) and 127.04 (Z) ppm. | [14] |

| Infrared (IR) Spectroscopy | Characteristic peaks include a weak aromatic ν(C-H) at ~3044 cm⁻¹, two ν(C=C) peaks at ~1593 cm⁻¹ and ~1492 cm⁻¹, a strong ν(C=O) at ~1758 cm⁻¹, and multiple ν(C-O) peaks between 1220-1000 cm⁻¹. | [15] |

| Mass Spectrometry | The NIST WebBook provides the mass spectrum (electron ionization) for this compound. | [16][17] |

Synthesis of this compound

This compound can be synthesized through several routes, most commonly via the esterification of phenol.

Synthesis via Acid-Catalyzed Esterification

A prevalent method for synthesizing this compound is the direct esterification of phenol with formic acid using an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like toluene.[3][18]

Experimental Protocol:

-

Reactants: 18.8 g (0.2 mol) of phenol, 11.04 g (0.24 mol) of formic acid, 3.8 g (0.02 mol) of p-toluenesulfonic acid, and 200 mL of toluene.[18]

-

Apparatus: A reaction flask equipped with a heating jacket and a condensation refluxer, under magnetic stirring.[18]

-

Procedure:

-

Combine all reactants in the reaction flask.[18]

-

Heat the reaction mixture to 105°C and maintain for 4 hours to facilitate the esterification reaction.[18]

-

After the reaction is complete, cease heating and allow the solution to cool to 40°C.[18]

-

Distill the reaction solution, collecting the fraction at 171°C to 173°C.[18]

-

-

Yield: This method can produce 24.0 g of colorless this compound, corresponding to a yield of 98.4% with a purity of 99.2% (GC purity).[18]

Enzymatic Synthesis

Lipase-catalyzed esterification presents an alternative, milder route for the synthesis of formate esters.[3] While less common for this compound specifically, the principles are applicable.[3] This method typically involves the reaction of formic acid with the corresponding alcohol (phenol in this case) in a suitable solvent, catalyzed by an immobilized lipase such as Novozym 435.[3][19] Optimization of reaction conditions, including enzyme concentration, molar ratio of reactants, and temperature, is crucial for achieving high conversion yields.[3][19]

Other Synthetic Methods

An electrochemical method for synthesizing this compound in one step from benzene and formic acid has also been reported. This process utilizes an inert electrode in an electrolytic cell without a diaphragm.[20]

Reactivity and Mechanistic Pathways

This compound's reactivity is centered around the ester group, making it susceptible to nucleophilic acyl substitution and a valuable reagent in various transformations.

Hydrolysis

This compound undergoes hydrolysis to yield formic acid and phenol.[3] This reaction is a classic example of nucleophilic acyl substitution, where water acts as the nucleophile.[3] The mechanism can proceed under either acidic or basic conditions.[3]

Caption: Generalized Hydrolysis Mechanism of this compound.

Aminolysis

The reaction of this compound with amines, known as aminolysis, results in the formation of formamides and phenol.[3] This nucleophilic acyl substitution can proceed through either a concerted or a stepwise mechanism involving a tetrahedral intermediate.[3][21] Theoretical studies suggest the concerted pathway is more favorable both in the gas phase and in solution.[21]

Role as a Carbon Monoxide Surrogate

A significant application of this compound in modern organic synthesis is its use as a CO surrogate.[3][4] This circumvents the hazards and technical challenges associated with handling highly toxic and flammable carbon monoxide gas.[3][4] this compound can release CO under relatively mild conditions, often catalyzed by a weak base.[4] This property is extensively utilized in palladium-catalyzed carbonylation reactions for the synthesis of N-heterocycles from organic nitro compounds.[4][22]

Caption: Workflow for N-Heterocycle Synthesis using this compound as a CO Surrogate.

Formylation of Amines

This compound is a valuable reagent for the formylation of amines, providing a direct method for the preparation of N-formyl compounds.[2][3][9] This reaction is a subject of ongoing research, with a focus on achieving efficient and selective formylation of various amines for the synthesis of pharmaceuticals and other functionalized molecules.[2][3]

Applications in Drug Development and Research

The versatile reactivity of this compound makes it a valuable tool in drug development and chemical research.

-

Intermediate in Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][5]

-

Palladium-Catalyzed Reactions: Its role as a CO surrogate is crucial in palladium-catalyzed carbonylation of aryl, alkenyl, and allyl halides, enabling the synthesis of complex organic molecules.[2][5][9]

-

Reaction Mechanism Studies: The relatively simple structure and well-defined reactivity of this compound make it a suitable model compound for studying reaction mechanisms and kinetics, such as ester hydrolysis and aminolysis.[2][21]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[6][23] It may also cause respiratory irritation.[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and eye protection, should be observed when handling this compound.[23] It should be stored in a dry, well-ventilated area at room temperature.[24]

References

- 1. CAS 1864-94-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 1864-94-4 [smolecule.com]

- 3. This compound | 1864-94-4 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Cas 1864-94-4,this compound | lookchem [lookchem.com]

- 6. This compound | C7H6O2 | CID 74626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1864-94-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. scent.vn [scent.vn]

- 9. This compound | 1864-94-4 [chemicalbook.com]

- 10. This compound [chembk.com]

- 11. Page loading... [guidechem.com]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]

- 16. Formic acid phenyl ester [webbook.nist.gov]

- 17. Formic acid phenyl ester [webbook.nist.gov]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. mdpi.com [mdpi.com]

- 20. CN101768754A - Method for electrically synthesizing this compound in one step with benzene and formic acid as raw materials - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Page loading... [guidechem.com]

- 24. This compound CAS#: 1864-94-4 [m.chemicalbook.com]

Spectroscopic Analysis of Phenyl Formate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for phenyl formate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who utilize these techniques for structural elucidation and compound characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | Formyl proton (O-CH=O) |

| ~7.4 | Triplet | 2H | meta-Protons (Ar-H) |

| ~7.2 | Triplet | 1H | para-Proton (Ar-H) |

| ~7.1 | Doublet | 2H | ortho-Protons (Ar-H) |

Note: The chemical shifts for the aromatic protons are approximate and can vary depending on the solvent and concentration. The multiplicity is predicted based on standard coupling patterns.

Table 2: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 159.1 | Carbonyl Carbon (C=O) |

| 149.7 | Ipso-Carbon (C-O) |

| 129.4 | meta-Carbons |

| 126.1 | para-Carbon |

| 120.9 | ortho-Carbons |

Solvent: CDCl3

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~1750 | Strong | C=O (ester) stretch |

| ~1590, ~1490 | Medium-Strong | Aromatic C=C stretch |

| ~1200 | Strong | C-O (ester) stretch |

| ~750, ~690 | Strong | Aromatic C-H out-of-plane bend |

Source: Gas-phase IR spectrum from NIST WebBook.[1]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 122 | Moderate | [M]+ (Molecular Ion) |

| 94 | High | [M - CO]+• |

| 66 | High | [C5H6]+• |

| 39 | Moderate | [C3H3]+ |

Ionization Method: Electron Ionization (EI). Source: NIST WebBook.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and carefully wipe the outside.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

1H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

-

-

13C NMR:

-

Acquire the spectrum with proton decoupling.

-

Use a larger spectral width to cover the carbon chemical shift range (e.g., 0-200 ppm).

-

A greater number of scans is typically required compared to 1H NMR to obtain an adequate signal-to-noise ratio due to the low natural abundance of 13C.

-

Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).[3]

-

2.2 Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Liquids):

-

Place a single drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, and gently press to form a thin, uniform film of the liquid between the plates.

-

Ensure there are no air bubbles trapped between the plates.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is typically used.

-

Procedure:

-

Obtain a background spectrum of the clean, empty sample compartment to subtract atmospheric and instrumental interferences.

-

Place the prepared salt plates in the sample holder of the spectrometer.

-

Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm-1).

-

The data is typically plotted as transmittance (%) versus wavenumber (cm-1).

-

2.3 Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile). A typical concentration is in the range of 1-10 µg/mL.

-

The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Instrumentation and Data Acquisition (Electron Ionization - GC/MS):

-

Inlet: Gas Chromatograph (GC) for separation and introduction of the sample.

-

Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.[4]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Procedure:

-

The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.

-

The separated this compound enters the ion source, where it is bombarded with electrons, leading to ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Phenyl Formate (CAS No. 1864-94-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl formate (C₇H₆O₂), CAS number 1864-94-4, is a versatile organic compound that serves as a key reagent and intermediate in a variety of chemical transformations.[1][2] As the ester of phenol and formic acid, it is a colorless liquid with a characteristically pungent, sweet, and fruity odor.[1][2][3] This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its primary applications in modern organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Chemical and Physical Properties

A comprehensive summary of the physical and chemical properties of this compound is presented in the tables below. This data is essential for its safe handling, storage, and application in experimental setups.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1864-94-4 | [4][5] |

| Molecular Formula | C₇H₆O₂ | [4][5] |

| Molecular Weight | 122.12 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor | Pungent, sweet, fruity | [1][2][3] |

| Boiling Point | 165.2 °C at 760 mmHg; 62 °C at 1 mmHg | [5][6] |

| Melting Point | 33-37 °C (in Ethanol) | [6] |

| Density | 1.120 g/mL at 20 °C | [5] |

| Refractive Index (n20/D) | 1.511 | [5] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [5] |

| Solubility | Almost insoluble in water; soluble in alcohol, ether, benzene, and oils. | [7] |

Table 2: Spectral Data of this compound

| Spectral Data Type | Key Features | Reference |

| ¹H NMR | Data available in spectral databases. | [8] |

| ¹³C NMR | Data available in spectral databases. | [8][9] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretch, C-O stretches, and C-H bending and stretching of the formate and phenyl groups. Data available in the NIST Chemistry WebBook. | [10][11] |

| Mass Spectrometry (MS) | Molecular Weight: 122.12. Data available in the NIST Chemistry WebBook. | [4][10] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in key chemical reactions are provided below. These protocols are intended to be a guide for laboratory practice.

Synthesis of this compound via Esterification

This compound can be synthesized through the direct esterification of phenol with formic acid, typically catalyzed by an acid.[10]

Experimental Protocol:

-

Reactants:

-

Phenol (0.2 mol, 18.8 g)

-

Formic acid (0.24 mol, 11.04 g)

-

p-Toluenesulfonic acid (catalyst, 0.02 mol, 3.8 g)

-

Toluene (solvent, 200 mL)

-

-

Procedure: a. To a reaction flask equipped with a heating jacket, magnetic stirrer, and condensation refluxer, add phenol, formic acid, p-toluenesulfonic acid, and toluene.[1] b. Under continuous magnetic stirring, heat the reaction mixture to 105 °C using the heating jacket.[1] c. Maintain the reaction at this temperature for 4 hours to facilitate the esterification.[1] d. After 4 hours, stop the heating and allow the reaction mixture to cool to 40 °C.[1] e. Purify the product by distillation. Collect the fraction at 171-173 °C to obtain colorless this compound.[1]

This method has been reported to yield this compound with a purity of 99.2% (GC purity) and a yield of 98.4%.[1]

Palladium-Catalyzed Carbonylation of Aryl Halides

This compound is widely utilized as a convenient and safer alternative to carbon monoxide (CO) gas in palladium-catalyzed carbonylation reactions.[12] This reaction is valuable for the synthesis of carboxylic acid phenyl esters.[12]

Experimental Protocol:

-

Reactants and Catalyst System:

-

Aryl halide (1.0 equiv)

-

This compound (1.5–2.0 equiv)

-

Triethylamine (NEt₃) (base)

-

Palladium catalyst (e.g., Pd(OAc)₂, 5 mol %)

-

Ligand (e.g., P(t-Bu)₃·HBF₄, 20 mol %)

-

Solvent (e.g., CH₃CN)

-

-

Procedure: a. In a reaction vessel, combine the aryl halide, palladium catalyst, and ligand. b. Add the solvent, followed by this compound and triethylamine. c. Heat the reaction mixture to 80 °C.[13] d. The reaction time is typically 15–20 hours.[13] e. Upon completion, the reaction mixture is worked up to isolate the one-carbon-elongated carboxylic acid phenyl ester.

This methodology is noted for its high efficiency and excellent functional group tolerance.[12]

Formylation of Amines

This compound is also an effective reagent for the formylation of amines to produce the corresponding formamides.[14] This reaction is a type of nucleophilic acyl substitution.[10]

Experimental Protocol:

-

Reactants:

-

Amine (primary or secondary)

-

This compound

-

-

Procedure: a. The reaction can often be carried out under neat conditions or in a suitable solvent. b. The amine is treated with this compound. c. The reaction progress can be monitored by standard analytical techniques (e.g., TLC, GC-MS). d. Upon completion, the formamide product is isolated and purified.

The mechanism generally involves the nucleophilic attack of the amine on the carbonyl carbon of this compound, leading to a tetrahedral intermediate, which then collapses to form the formamide and phenol as a byproduct.[10]

Applications in Organic Synthesis

This compound's utility in organic synthesis is primarily centered on its role as a formylating agent and a carbon monoxide surrogate.

-

Palladium-Catalyzed Carbonylations: As detailed in the experimental section, this compound provides a safer and more convenient source of carbon monoxide for a variety of palladium-catalyzed carbonylation reactions.[12] This has been applied to the synthesis of arenecarboxylic acid esters from haloarenes and the reductive cyclization of organic nitro compounds to yield N-heterocycles.[10]

-

Formylation of Amines: It is a valuable reagent for the formylation of primary and secondary amines to produce formamides, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[14]

-

Other Applications: this compound also finds use in the synthesis of various pharmaceuticals and agrochemicals.[1] It has also been used as a flavoring agent in the food industry.[2][3]

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[5] It is a combustible liquid and should be stored in a well-ventilated place away from ignition sources.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and important reagent in organic synthesis. Its primary applications as a carbon monoxide surrogate in palladium-catalyzed reactions and as a formylating agent for amines make it a valuable tool for chemists in academia and industry. The information and protocols provided in this guide are intended to facilitate its effective and safe use in the laboratory.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CAS 1864-94-4: this compound | CymitQuimica [cymitquimica.com]

- 3. Palladium-catalyzed carbonylative synthesis of isocoumarins and phthalides by using this compound as a carbon monoxide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Formic acid phenyl ester [webbook.nist.gov]

- 5. This compound = 98.0 GC 1864-94-4 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. 1864-94-4 | CAS DataBase [m.chemicalbook.com]

- 8. This compound(1864-94-4) 1H NMR [m.chemicalbook.com]

- 9. This compound | C7H6O2 | CID 74626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 1864-94-4 | Benchchem [benchchem.com]

- 11. Formic acid phenyl ester [webbook.nist.gov]

- 12. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with this compound [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Phenyl Formate: A Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of phenyl formate, a versatile organic compound utilized in various chemical syntheses. This document summarizes essential quantitative data, details the experimental protocols for their determination, and presents a logical workflow for property analysis.

Core Physical Properties

This compound (C₇H₆O₂) is a colorless liquid with the chemical structure of an ester derived from formic acid and phenol.[1] A comprehensive summary of its significant physical properties is presented below.

Quantitative Data Summary

| Property | Value | Conditions |

| Boiling Point | 62 °C | at 1 mmHg[2][3][4][5] |

| 68 °C | at 13 Torr[6] | |

| 165.2 °C | at 760 mmHg[7] | |

| ~177 °C | Estimated[8] | |

| Density | 1.120 g/mL | at 20 °C[2][3][4][5][9] |

| 1.0786 g/cm³ | at 15 °C[6] | |

| Melting Point | 33-37 °C | [3][6][7] |

| Molar Mass | 122.12 g/mol | [3][8][10][11] |

| Flash Point | 71 °C (159.8 °F) | Closed cup[3][5][7] |

| Refractive Index | 1.511 | at 20 °C (n20/D)[3][5][7] |

| Vapor Pressure | 2.49 mmHg | at 25 °C[7] |

| Solubility | Immiscible | in water[2][3][4] |

| Soluble | in alcohol and oils[2] |

Experimental Protocols

Accurate determination of physical properties is fundamental for the characterization and quality control of chemical substances. The following sections detail standard laboratory procedures for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12] This property is a crucial indicator of purity.[12]

Method 1: Capillary Method (Siwoloboff's Method)

This micro-method is suitable for small sample volumes.

-

Apparatus: Thiele tube or an aluminum block, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.[13]

-

Procedure:

-

A small amount of the liquid sample (a few drops) is placed into the fusion tube.[13]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[13]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[13]

-

The assembly is heated slowly and uniformly in a heating bath (e.g., paraffin oil in a Thiele tube).[12][13]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[14]

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[13]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[14] This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.[14]

-

Method 2: Distillation Method

This method is suitable for larger quantities and also serves as a purification technique.[15]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple or fractional distillation.[15]

-

The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature of the vapor is recorded. The boiling point is the constant temperature observed on the thermometer during the distillation of the pure liquid.[12][15]

-

Determination of Density

Density is defined as the mass of a substance per unit of volume.[16] It is a characteristic property that can be used to identify a substance and assess its purity.[17]

Method 1: Using a Pycnometer

A pycnometer is a glass flask with a precisely determined volume, offering high accuracy.[17]

-

Apparatus: Pycnometer, analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.[17]

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is weighed to determine the mass of the liquid.[17]

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[17]

-

Method 2: Using a Graduated Cylinder and Balance

This method is simpler but generally less accurate than using a pycnometer.[18]

-

Apparatus: Graduated cylinder, electronic balance.[18]

-

Procedure:

-

The mass of an empty, dry graduated cylinder is measured.[18]

-

A specific volume of the liquid is carefully measured using the graduated cylinder, reading the bottom of the meniscus.[18]

-

The mass of the graduated cylinder with the liquid is measured.[18]

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by the measured volume.[19] To improve precision, this process can be repeated multiple times and the results averaged.[18]

-

Logical Workflow and Visualization

The following diagrams illustrate the logical flow of processes for the determination and application of the physical properties of this compound.

Caption: Workflow for Physical Property Analysis of this compound.

References

- 1. CAS 1864-94-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1864-94-4 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 1864-94-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound = 98.0 GC 1864-94-4 [sigmaaldrich.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Page loading... [wap.guidechem.com]

- 8. scent.vn [scent.vn]

- 9. This compound [stenutz.eu]

- 10. This compound | C7H6O2 | CID 74626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. vernier.com [vernier.com]

- 16. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 17. mt.com [mt.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. homesciencetools.com [homesciencetools.com]

Solubility of Phenyl Formate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenyl formate in a diverse range of organic solvents. The information contained herein is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, formulation development, and other scientific endeavors where this compound is utilized.

Introduction

This compound (C₇H₆O₂) is an ester of phenol and formic acid. It is a colorless liquid with a pungent odor and sees use as a reagent in various chemical transformations, including the formylation of amines and in palladium-catalyzed carbonylation reactions.[1] A thorough understanding of its solubility characteristics is critical for its effective use in process development, reaction optimization, and formulation design. This guide presents quantitative solubility data and outlines a standard methodology for its experimental determination.

Quantitative Solubility Data

The solubility of this compound has been determined in a wide array of organic solvents. The following table summarizes the available quantitative data at 25°C, providing a valuable reference for solvent selection and experimental design.

| Solvent Classification | Solvent | Solubility at 25°C (g/L) |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 4189.76 |

| N,N-Dimethylformamide (DMF) | 2555.98 | |

| N-Methyl-2-pyrrolidone (NMP) | 1655.28 | |

| N,N-Dimethylacetamide (DMAc) | 1231.63 | |

| Polar Aprotic | Acetone | 2777.3 |

| Acetonitrile | 2270.29 | |

| Tetrahydrofuran (THF) | 2085.29 | |

| 1,4-Dioxane | 1640.85 | |

| 2-Butanone (MEK) | 1698.22 | |

| Cyclohexanone | 1310.66 | |

| Methyl Isobutyl Ketone (MIBK) | 388.68 | |

| Polar Protic (Alcohols) | Methanol | 1104.95 |

| Ethanol | 1072.45 | |

| n-Propanol | 695.06 | |

| Isopropanol | 611.03 | |

| tert-Butanol | 584.98 | |

| sec-Butanol | 493.89 | |

| n-Butanol | 481.53 | |

| Isobutanol | 411.48 | |

| Isopentanol | 309.31 | |

| Ethylene Glycol | 276.24 | |

| n-Pentanol | 266.42 | |

| Propylene Glycol | 234.0 | |

| n-Hexanol | 233.97 | |

| n-Octanol | 149.52 | |

| n-Heptanol | 104.35 | |

| Polar Protic (Acids) | Acetic Acid | 1210.27 |

| Propionic Acid | 908.9 | |

| Formic Acid | 335.18 | |

| Esters | Methyl Acetate | 1822.53 |

| Ethyl Acetate | 1519.21 | |

| Ethyl Formate | 717.0 | |

| n-Propyl Acetate | 664.52 | |

| Isopropyl Acetate | 487.08 | |

| n-Butyl Acetate | 435.81 | |

| Isobutyl Acetate | 288.08 | |

| n-Pentyl Acetate | 236.5 | |

| Halogenated | Dichloromethane | 2436.17 |

| 1,2-Dichloroethane | 1971.84 | |

| Chloroform | 1527.0 | |

| Chlorobenzene | 446.91 | |

| Tetrachloromethane | 110.82 | |

| Ethers | Diethyl Ether | 899.47 |

| 2-Methoxyethanol | 1225.54 | |

| 2-Ethoxyethanol | 578.77 | |

| Methyl tert-Butyl Ether (MTBE) | 521.45 | |

| 2-Propoxyethanol | 515.52 | |

| 2-Butoxyethanol | 264.59 | |

| Transcutol | 2211.2 | |

| Aromatic Hydrocarbons | Toluene | 228.38 |

| p-Xylene | 158.05 | |

| m-Xylene | 132.64 | |

| o-Xylene | 132.69 | |

| Ethylbenzene | 127.94 | |

| Aliphatic Hydrocarbons | Cyclohexane | 56.06 |

| n-Heptane | 27.13 | |

| n-Hexane | 25.84 | |

| n-Octane | 13.65 | |

| Miscellaneous | Dimethyl Carbonate | 519.62 |

| Aqueous | Water | 1.65 |

Table 1: Quantitative solubility of this compound in various organic solvents at 25°C. Data sourced from Scent.vn.[2]

Experimental Protocols for Solubility Determination

The determination of thermodynamic or equilibrium solubility is crucial for accurate and reproducible results. The most widely accepted method for this is the isothermal shake-flask method. This procedure ensures that the solvent is fully saturated with the solute and that the system has reached equilibrium.

Isothermal Shake-Flask Method

Objective: To determine the maximum concentration of a solute (this compound) that can dissolve in a given solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can vary, but 24 to 72 hours is typical. It is recommended to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

-

Sampling and Dilution: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining microscopic particles. Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Data Reporting: The solubility is calculated from the measured concentration and the dilution factor, and is typically reported in g/L or mg/mL at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: A generalized workflow for determining equilibrium solubility.

Conclusion

This technical guide provides essential quantitative data on the solubility of this compound in a broad spectrum of organic solvents. The detailed experimental protocol for the isothermal shake-flask method offers a reliable framework for researchers to conduct their own solubility assessments. The provided information is intended to facilitate the efficient and effective use of this compound in various research and development applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Aryl Formate Reactions

This technical guide provides a comprehensive overview of the discovery, history, and application of aryl formate reactions in organic synthesis. It covers key historical developments in aromatic formylation, the role of aryl formates as both formylating agents and carbon monoxide surrogates, and the mechanistic details of these transformations. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.

Introduction: The Quest for Aromatic Aldehydes

The formylation of aromatic compounds—the introduction of a formyl group (–CHO) onto an aromatic ring—is a fundamental transformation in organic chemistry.[1] The resulting aryl aldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.[1][2] Historically, the development of effective and versatile formylation methods has been a significant area of research.[3] Early methods often required harsh conditions or utilized highly toxic reagents. This guide focuses on the role of aryl formates, a class of esters derived from phenols and formic acid, in the evolution of aromatic formylation and related carbonylation reactions.

Historical Overview of Aromatic Formylation Reactions

To appreciate the significance of aryl formate chemistry, it is essential to understand the historical context of aromatic formylation. Several classical named reactions laid the groundwork in this field.

The Gattermann-Koch Reaction (1897)

Discovered by German chemists Ludwig Gattermann and Julius Arnold Koch, this reaction was one of the earliest methods for formylating aromatic compounds.[3][4] It involves the reaction of an aromatic hydrocarbon with carbon monoxide (CO) and hydrogen chloride (HCl) under high pressure, using a catalyst system of aluminum chloride (AlCl₃) and cuprous chloride (CuCl).[1][3][5] The reaction is generally not applicable to phenol or phenol ether substrates.[6] The active electrophile is now believed to be the formyl cation, [HCO]⁺.[6]

The Gattermann Reaction (1898)

A year later, Ludwig Gattermann developed a related method using a mixture of hydrogen cyanide (HCN) and HCl in the presence of a Lewis acid catalyst like AlCl₃.[6][7][8] This reaction is similar in mechanism to a Friedel-Crafts reaction.[7][8] A significant modification to this protocol involves the in-situ generation of HCN from zinc cyanide (Zn(CN)₂), which is a solid and therefore safer to handle than gaseous HCN.[6]

The Vilsmeier-Haack Reaction (1927)

Developed by Anton Vilsmeier and Albrecht Haack, this reaction uses a substituted formamide (most commonly N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃) to formylate electron-rich aromatic and heteroaromatic compounds.[9][10][11] The reaction proceeds via the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent .[10][12][13] This reagent is a relatively weak electrophile, making the reaction highly selective for activated substrates such as anilines and phenols.[9][12] The initial product is an iminium ion, which is hydrolyzed during workup to yield the final aryl aldehyde.[10]

The Duff Reaction (1932)

The Duff reaction, first described by James Cooper Duff, utilizes hexamethylenetetramine (HMTA) as the formyl carbon source in an acidic medium to synthesize benzaldehydes.[14][15] This reaction is particularly effective for phenols and other strongly electron-donating substrates.[14] The electrophilic species is an iminium ion generated from the protonated hexamine.[14][16] Formylation typically occurs at the ortho position relative to the activating group.[14][17]

Aryl Formates as Reagents in Formylation

While the classical reactions provided routes to aryl aldehydes, the use of aryl formates themselves as reagents offered new mechanistic pathways and synthetic strategies.

The Fries Rearrangement of Aryl Formates

The Fries rearrangement is a well-known reaction for converting aryl esters to hydroxy aryl ketones. The analogous rearrangement of aryl formates to produce hydroxy aryl aldehydes has also been studied. Research combining NMR spectroscopy and DFT investigations has shown that the BCl₃-mediated Fries rearrangement of aryl formates is an intermolecular process.[18] The reaction proceeds by releasing formyl chloride (in situ), which then formylates an intermediate dichloroborate ester of the phenol in a separate step. This mechanism explains the observed regioselectivity, where the BCl₂ moiety bound to the aryl oxygen directs the formylation to the ortho position.[18]

Phenyl Formate as a Direct Formylating Agent

Building on the mechanistic understanding of the Fries rearrangement, studies have demonstrated that this compound can act as a direct source of a formylating agent for activated arenes.[18] In the presence of excess BCl₃, this compound can effectively formylate electron-rich phenols, such as 3-methoxyphenol, yielding salicylaldehyde derivatives. This provides a novel and regioselective synthetic route to aromatic aldehydes.[18]

Modern Applications: Aryl Formates as CO Surrogates

A significant modern application of aryl formates is their use as a safer and more convenient substitute for toxic, gaseous carbon monoxide in palladium-catalyzed carbonylation reactions.[19] This approach avoids the need for specialized high-pressure equipment.

Palladium-Catalyzed Carbonylative Coupling

This compound has been successfully employed as a CO source in the palladium-catalyzed carbonylation of aryl, alkenyl, and allyl halides.[20] These reactions produce the corresponding phenyl esters in good yields under relatively mild conditions (e.g., 80 °C).[20] The choice of ligand is crucial, with bulky phosphine ligands like P(t-Bu)₃ often providing the best results.[20] This methodology has a broad substrate scope and tolerates a variety of functional groups.[20] In a versatile protocol, aryl formate can act as a bifunctional reagent, providing both the CO and the coupling partner (the aryloxy group) in certain transformations.[19]

More recently, this strategy has been extended to other electrophiles. For example, aryl fluorosulfates can be effectively coupled with aryl formates in a palladium-catalyzed reaction to synthesize esters, offering an alternative to traditional organohalide substrates.[21]

Formate-Mediated Reductive Cross-Coupling

While not directly involving aryl formates as the primary reagent, the broader chemistry of the formate ion is relevant. Formate salts, such as sodium formate, are used as green and abundant reductants in transfer hydrogenation reactions.[22][23] This has been applied to the reductive cross-coupling of aryl halides, proceeding through a novel catalytic cycle involving Pd(I) intermediates.[22][24] These formate-mediated processes exhibit unique selectivities that are complementary to classical cross-coupling methods like the Suzuki and Buchwald-Hartwig reactions.[22][23]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for key aryl formate and related formylation reactions.

Table 1: Palladium-Catalyzed Carbonylation of Aryl Halides with this compound [20]

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Bromobenzene | Pd(OAc)₂ (3) | P(t-Bu)₃·HBF₄ (12) | NEt₃ | 80 | 15 | Phenyl benzoate | 95 |

| 2 | Iodobenzene | Pd(OAc)₂ (3) | P(t-Bu)₃·HBF₄ (12) | NEt₃ | 80 | 15 | Phenyl benzoate | 97 |

| 3 | 4-Bromoanisole | Pd(OAc)₂ (3) | P(t-Bu)₃·HBF₄ (12) | NEt₃ | 80 | 20 | Phenyl 4-methoxybenzoate | 90 |

| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ (3) | P(t-Bu)₃·HBF₄ (12) | NEt₃ | 80 | 20 | Phenyl 4-cyanobenzoate | 85 |

| 5 | 2-Bromonaphthalene | Pd(OAc)₂ (3) | P(t-Bu)₃·HBF₄ (12) | NEt₃ | 80 | 15 | Phenyl 2-naphthoate | 96 |

| 6 | 3-Bromopyridine | Pd(OAc)₂ (3) | P(t-Bu)₃·HBF₄ (12) | NEt₃ | 80 | 20 | Phenyl nicotinate | 81 |

Reactions were conducted using 1 equiv. of aryl halide, 2 equiv. of this compound, and 2 equiv. of base in CH₃CN.[20]

Table 2: Comparison of Classical Aromatic Formylation Reactions

| Reaction | Substrate Type | Formyl Source | Catalyst/Reagent | Typical Conditions |

| Gattermann-Koch | Arenes, Alkylbenzenes | CO / HCl | AlCl₃ / CuCl | High Pressure, Anhydrous |

| Gattermann | Activated Arenes, Phenols | HCN / HCl or Zn(CN)₂ | Lewis Acid (AlCl₃) | Anhydrous |

| Vilsmeier-Haack | Electron-rich Arenes | DMF / POCl₃ | - | 0 °C to RT |

| Duff | Phenols, Activated Arenes | Hexamethylenetetramine | Acid (e.g., TFA, H₃BO₃) | Reflux |

| Fries (Aryl Formates) | Aryl Formates | - | BCl₃ | Low Temperature |

Experimental Protocols

General Procedure for Synthesis of Aryl Formates[21]

-

Acetic anhydride (4.0 equiv.) is added to formic acid (6.0 equiv.) at room temperature.

-

The mixture is heated to 60 °C and stirred for 4 hours, then cooled to room temperature.

-

The resulting mixed anhydride solution is transferred to a flask containing the desired phenol (1.0 equiv.) and sodium acetate (1.0 equiv.).

-

The final mixture is stirred at room temperature for 4 hours to complete the reaction.

-

The product aryl formate is isolated using standard workup and purification procedures.

General Procedure for Vilsmeier-Haack Reaction[13]

-

To a solution of the electron-rich aromatic substrate (1.0 equiv.) in DMF, (Chloromethylene)dimethyliminium chloride (Vilsmeier reagent, 1.5 equiv.) is added at 0 °C.

-

The reaction is stirred for several hours (e.g., 6.5 h) at room temperature.

-

The reaction is quenched by the addition of an aqueous solution of sodium acetate (NaOAc) at 0 °C.

-

The mixture is stirred for a short period (e.g., 10 min) at 0 °C.

-

The product is extracted with an organic solvent (e.g., Et₂O), and the organic layer is washed with brine and dried over Na₂SO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired aryl aldehyde.

General Procedure for Pd-Catalyzed Carbonylation of Aryl Bromides with this compound[20]

-

To a reaction vessel are added the aryl bromide (1.0 equiv.), this compound (2.0 equiv.), Pd(OAc)₂ (3 mol%), and P(t-Bu)₃·HBF₄ (12 mol%).

-

Anhydrous acetonitrile (CH₃CN) is added as the solvent, followed by triethylamine (NEt₃, 2.0 equiv.).

-

The vessel is sealed, and the reaction mixture is heated to 80 °C with stirring for 15-20 hours.

-

After cooling to room temperature, the reaction mixture is subjected to a standard aqueous workup.

-

The crude product is purified by column chromatography on silica gel to yield the pure phenyl ester.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows.

References

- 1. Formylation of Aromatic Compounds Discuss the formylation of aromatic co.. [askfilo.com]

- 2. Formylation - Wikipedia [en.wikipedia.org]

- 3. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]

- 4. Gattermann koch | PPTX [slideshare.net]

- 5. purechemistry.org [purechemistry.org]

- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. byjus.com [byjus.com]

- 9. benchchem.com [benchchem.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 14. Duff reaction - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. About: Duff reaction [dbpedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Aryl formate as bifunctional reagent: applications in palladium-catalyzed carbonylative coupling reactions using in situ generated CO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Aryl halide cross-coupling via formate-mediated transfer hydrogenation - American Chemical Society [acs.digitellinc.com]

- 24. Aryl halide cross-coupling via formate-mediated transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Reactivity of Phenyl Formate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenyl formate, the simplest aryl formate ester, serves as a versatile and reactive reagent in modern organic synthesis. Its unique electronic properties, arising from the interplay between the formyl group and the phenyl ring, govern its utility as a formylating agent, a precursor to carbon monoxide, and a valuable building block in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including detailed experimental protocols, quantitative data summaries, and mechanistic visualizations to support its application in research and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the esterification of phenol with formic acid.[1][2] This reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid, and driven to completion by the removal of water.

Experimental Protocol: Acid-Catalyzed Esterification

A detailed protocol for the synthesis of this compound is as follows:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus, add phenol (0.2 mol), formic acid (0.24 mol), p-toluenesulfonic acid (0.02 mol), and toluene (200 mL).[1]

-

Reaction Execution: The reaction mixture is heated to 105 °C with vigorous stirring. The progress of the esterification is monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete within 4 hours.[1]

-

Work-up and Purification: After cooling the reaction mixture to 40 °C, the toluene is removed under reduced pressure. The crude this compound is then purified by fractional distillation, collecting the fraction at 171-173 °C.[1]

| Reactant/Catalyst | Molar Equivalents |

| Phenol | 1.0 |

| Formic Acid | 1.2 |

| p-Toluenesulfonic Acid | 0.1 |

Table 1: Molar equivalents for the synthesis of this compound.

This protocol consistently yields this compound in high purity (99.2% by GC) and excellent yield (98.4%).[1]

Nucleophilic Acyl Substitution: The Cornerstone of this compound Reactivity

The electrophilic carbonyl carbon of this compound is susceptible to attack by a variety of nucleophiles, leading to nucleophilic acyl substitution. This class of reactions is central to its utility as a formylating agent.

Aminolysis: Formation of Formamides

This compound is an effective reagent for the N-formylation of primary and secondary amines to produce the corresponding formamides.[3] The reaction proceeds through a nucleophilic attack of the amine on the formyl carbonyl, followed by the elimination of phenol.

The general mechanism for the aminolysis of this compound is depicted below:

Caption: Mechanism of this compound Aminolysis.

Experimental Protocol: N-Formylation of an Amine

A representative procedure for the N-formylation of an amine using this compound is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 mmol) in a suitable solvent such as acetonitrile.

-

Reagent Addition: Add this compound (1.2 mmol) to the solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure formamide.

| Amine Substrate | Product | Yield (%) |

| Aniline | N-Phenylformamide | >95 |

| Benzylamine | N-Benzylformamide | >95 |

| Morpholine | N-Formylmorpholine | >95 |

Table 2: Representative yields for the N-formylation of amines with this compound.

Hydrolysis

Under aqueous acidic or basic conditions, this compound undergoes hydrolysis to yield formic acid and phenol. The mechanism is analogous to that of aminolysis, with water or hydroxide acting as the nucleophile. Kinetic studies of the hydrolysis of related aryl formates suggest that the reaction proceeds through a tetrahedral intermediate.[4]

Palladium-Catalyzed Carbonylation Reactions: this compound as a CO Surrogate

A significant application of this compound in modern organic synthesis is its use as a convenient and safer alternative to gaseous carbon monoxide in palladium-catalyzed carbonylation reactions.[5][6][7] In the presence of a palladium catalyst and a base, such as triethylamine, this compound decomposes to generate CO in situ.

This in situ generated CO can then participate in a variety of palladium-catalyzed cross-coupling reactions to form esters, amides, and other carbonyl-containing compounds.[5][6]

Mechanism of Palladium-Catalyzed Carbonylation

The catalytic cycle for the palladium-catalyzed carbonylation of an aryl halide using this compound is illustrated below:

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 1864-94-4 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with this compound [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Phenyl Formate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of phenyl formate. It is intended for laboratory personnel and professionals in the field of drug development and scientific research who may work with this chemical. The following sections detail the physical and chemical properties, toxicological data, hazard identification, and comprehensive safety protocols.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, fruity odor.[1] It is an ester formed from phenol and formic acid.[1] While it is almost insoluble in water, it is soluble in alcohol and oils.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1864-94-4 | [2][4] |

| Molecular Formula | C₇H₆O₂ | [2][4] |

| Molecular Weight | 122.12 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic sweet, fruity | [1] |

| Boiling Point | 62 °C at 1 mmHg | [2][5] |

| Density | 1.120 g/mL at 20 °C | [2][3] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [6][7] |

| Solubility in Water | Immiscible | [2][3] |

| Solubility in Organic Solvents | Soluble in alcohol and oils | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][8][9]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

Toxicological Information

The primary routes of exposure to this compound are inhalation, ingestion, and skin or eye contact.[10] Acute effects include irritation to the skin, eyes, and respiratory tract.[8][9] Ingestion can be harmful.[4][8]

Table 3: Acute Toxicity Data

| Test | Route | Species | Value | Source(s) |

| LD50 | Oral | Rat | 1330 mg/kg | Not explicitly found, but classified as Acute Tox. 4 |

While specific quantitative data for skin and eye irritation were not found in the public domain, the consistent classification as an irritant across multiple safety data sheets indicates a clear hazard.[4][8][9]

Experimental Protocols

The following are representative experimental protocols for assessing the acute toxicity of a substance like this compound, based on OECD guidelines. These are not the results of specific studies on this compound but are illustrative of the methodologies that would be employed.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance.

Principle: A stepwise procedure is used where the substance is administered orally to a group of animals at one of a series of fixed dose levels. The initial dose is selected based on a sighting study. The outcome of the test is the identification of a dose that causes evident toxicity but no mortality, and a dose that causes mortality.

Methodology:

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water. Food is withheld overnight before administration of the test substance.

-

Dose Administration: The test substance is administered as a single dose by oral gavage. The volume administered is based on the animal's body weight.

-

Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). If the animal survives, a second animal is dosed at a higher fixed dose (e.g., 2000 mg/kg). If the first animal dies, a second animal is dosed at a lower fixed dose (e.g., 50 mg/kg). This continues until the dose causing evident toxicity or mortality is identified.

-

Main Study: Once the appropriate starting dose is determined, a group of five animals is dosed at that level. Depending on the outcome (survival or mortality), further groups may be dosed at higher or lower fixed doses.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Based on OECD Guideline 439)

Objective: To identify substances that are irritant to the skin.

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Cell viability is measured to assess the irritant potential.

Methodology:

-

RhE Model: A commercially available, validated RhE model is used (e.g., EpiDerm™, EpiSkin™).

-

Test Substance Application: A small amount of the undiluted liquid this compound is applied directly to the surface of the RhE tissue.

-